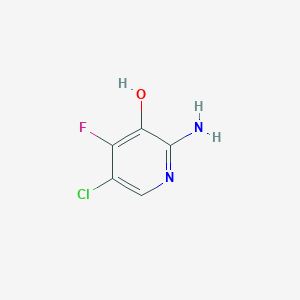

2-Amino-5-chloro-4-fluoropyridin-3-OL

Vue d'ensemble

Description

2-Amino-5-chloro-4-fluoropyridin-3-OL is a heterocyclic compound that contains nitrogen, chlorine, fluorine, and hydroxyl functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-fluoropyridin-3-OL can be achieved through several synthetic routes. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . For instance, the diazotization of 2-amino-3-hydroxypyridine with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize palladium-catalyzed reactions and other transition metal-catalyzed processes to achieve the desired substitution patterns on the pyridine ring .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-chloro-4-fluoropyridin-3-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, hydrofluoric acid for fluorination, and palladium catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

2-Amino-5-chloro-4-fluoropyridin-3-OL has demonstrated notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound exhibits submicromolar activity, primarily by inhibiting bacterial enzymes essential for cell wall synthesis.

Cancer Treatment

The compound is also being investigated for its potential as an anticancer agent. It has been found to selectively target cancer cell lines while sparing non-cancerous cells. This selectivity is likely due to its ability to interfere with specific signaling pathways involved in cell proliferation .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial building block in the synthesis of various APIs, including:

- Inhibitors of cyclin-dependent kinases (CDKs), which are implicated in cancer progression.

- Disruptors of glucokinase regulatory protein, targeting type II diabetes mellitus .

Biocatalytic Applications

Recent research highlights the use of biocatalysts for the conversion of pyridine derivatives into hydroxylated products. For instance, whole cells of Burkholderia sp. MAK1 have been utilized to convert pyridin-2-amines into their corresponding 6-amino derivatives, including 6-amino-5-chloro-pyridin-3-ol, with high conversion rates .

Table 1: Bioconversion Rates of Pyridine Derivatives

| Substrate | Product | Conversion % |

|---|---|---|

| Pyridin-2-amine | Hydroxylated at the 5-position | 99 |

| 3-Chloropyridin-2-amine | 6-amino-5-chloro-pyridin-3-ol | 88 |

| 4-Fluoropyridin-2-amine | 6-amino-4-fluoro-pyridin-3-ol | 70 |

| 4-Chloropyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | 96 |

This biocatalytic approach not only enhances the efficiency of synthesis but also minimizes environmental impact compared to traditional chemical methods.

Material Science

In material science, this compound has been used in synthesizing organometallic complexes. The pyridinium amine can coordinate with metal centers such as copper, leading to complexes that exhibit interesting magnetic properties . These materials have potential applications in electronic devices and catalysis.

Case Studies

Case Study: Antibacterial Efficacy

In a study evaluating a series of pyridine derivatives, including this compound, it was found to possess significant antibacterial activity against MRSA strains. The mechanism involved inhibiting key bacterial enzymes necessary for cell wall synthesis, thus validating its potential as a therapeutic agent.

Case Study: Cancer Cell Line Studies

A comparative analysis revealed that this compound exhibited higher selectivity towards cancer cell lines than non-cancerous cells. This selectivity was attributed to its interference with signaling pathways involved in cell proliferation, making it a candidate for further development in cancer therapies .

Mécanisme D'action

The mechanism of action of 2-Amino-5-chloro-4-fluoropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-hydroxypyridine: Similar in structure but lacks the chlorine and fluorine substituents.

5-Chloro-3-fluoro-2-hydroxypyridine: Contains similar halogen substituents but differs in the position of the hydroxyl group.

2-Fluoro-4-methylpyridine: Another fluorinated pyridine with different substituents.

Uniqueness

The presence of both chlorine and fluorine atoms, along with the hydroxyl and amino groups, allows for diverse chemical modifications and interactions .

Activité Biologique

2-Amino-5-chloro-4-fluoropyridin-3-OL is a heterocyclic compound known for its diverse biological activities. This compound features functional groups such as amino, chloro, fluorine, and hydroxyl, which contribute to its reactivity and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is CHClF NO, with a molecular weight of 145.55 g/mol. Its structure includes a pyridine ring substituted with an amino group at position 2, a chloro group at position 5, and a fluorine atom at position 4.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as a ligand for metal ions and form coordination complexes that influence biochemical processes. Notably, it has been investigated for its potential role in:

- Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell signaling modulation: It can affect signaling pathways by interacting with receptors or other cellular components.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. For example, studies have shown that similar compounds can modulate microRNA processing and demonstrate cytotoxic effects against various cancer cell lines. A derivative of the compound showed promising results with GI50 values ranging from 13.52 to 31.04 μM against ovarian cancer cell lines .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It serves as a precursor in the synthesis of biologically active molecules that may exhibit analgesic properties.

Enzyme Inhibition

In vitro studies have demonstrated that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β). The inhibitory activities are often quantified using IC50 values, which indicate the concentration required to inhibit enzyme activity by 50% .

Case Studies and Experimental Data

- Anticancer Screening: A study involving the screening of various quinolone derivatives highlighted the anticancer activity of compounds similar to this compound against ovarian cancer cells, suggesting a potential for further development into therapeutic agents .

- Enzyme Inhibition Assays: Inhibitory activities were evaluated in vitro against AChE and GSK-3β. The results indicated moderate to potent inhibition, with optimal compounds showing IC50 values as low as 0.047 μM for AChE .

- Bioconversion Studies: Research on the oxyfunctionalization of pyridine derivatives using whole cells demonstrated successful bioconversion yielding products with significant biological activity .

Data Tables

Propriétés

IUPAC Name |

2-amino-5-chloro-4-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFLTCWSOOGPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613852 | |

| Record name | 2-Amino-5-chloro-4-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-83-5 | |

| Record name | 2-Amino-5-chloro-4-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.